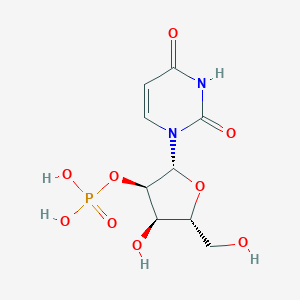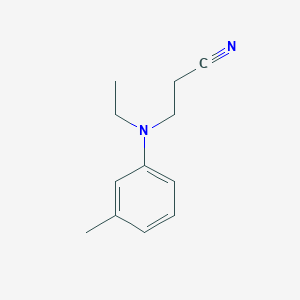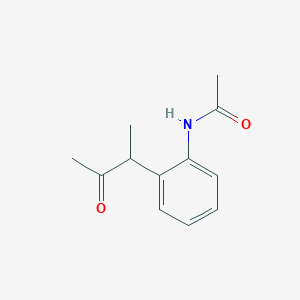
Acetanilide, 2'-(1-methylacetonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2'-(1-methylacetonyl)-', also known as N-(1-methyl-2-oxo-2-propenyl) acetanilide, is an organic compound with the chemical formula C12H14N2O2. It is a white crystalline solid that is soluble in organic solvents. Acetanilide, 2'-(1-methylacetonyl)-' is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of enzymes and its role as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Acetanilide, 2'-(1-methylacetonyl)-' is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Effets Biochimiques Et Physiologiques
Acetanilide, 2'-(1-methylacetonyl)-' has been shown to have significant biochemical and physiological effects. Inhibition of cholinesterase and acetylcholinesterase can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of the nervous system. This overstimulation can lead to a range of physiological effects, including muscle weakness, respiratory failure, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
Acetanilide, 2'-(1-methylacetonyl)-' has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a high degree of purity. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on Acetanilide, 2'-(1-methylacetonyl)-'. One area of interest is the development of new enzyme inhibitors based on the structure of this compound. Another area of interest is the study of the physiological effects of this compound in animal models. Finally, there is potential for the use of Acetanilide, 2'-(1-methylacetonyl)-' in the development of new drugs for the treatment of neurological disorders.
In conclusion, Acetanilide, 2'-(1-methylacetonyl)-' is a unique organic compound that has significant potential for use in scientific research. Its ability to inhibit enzyme activity and its role as an intermediate in the synthesis of various organic compounds make it a valuable tool for researchers in a range of fields. However, its potential toxicity and the need for careful handling and storage must be taken into consideration when using this compound in laboratory experiments.
Méthodes De Synthèse
Acetanilide, 2'-(1-methylacetonyl)-' can be synthesized through the reaction of Acetanilide, 2'-(1-methylacetonyl)-acetylanthranilic acid with methyl vinyl ketone. The reaction is catalyzed by acid and results in the formation of the desired product with a yield of approximately 60%.
Applications De Recherche Scientifique
Acetanilide, 2'-(1-methylacetonyl)-' has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of enzyme inhibition. Acetanilide, 2'-(1-methylacetonyl)-' has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. These enzymes play a critical role in the regulation of the nervous system, and their inhibition can have significant physiological effects.
Propriétés
Numéro CAS |
14300-16-4 |
|---|---|
Nom du produit |
Acetanilide, 2'-(1-methylacetonyl)- |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-[2-(3-oxobutan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(9(2)14)11-6-4-5-7-12(11)13-10(3)15/h4-8H,1-3H3,(H,13,15) |
Clé InChI |
YXUUYAFPUMQYNS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
SMILES canonique |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



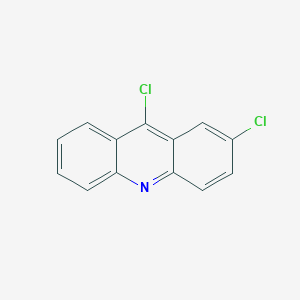
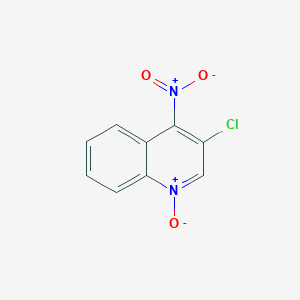
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
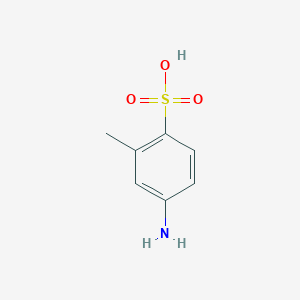
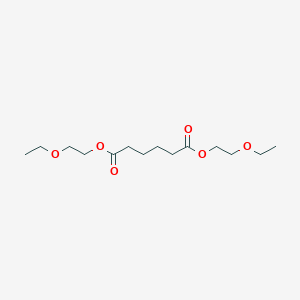
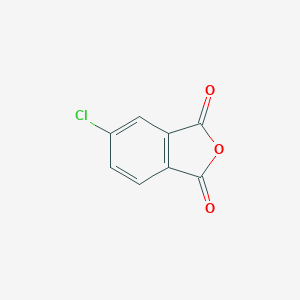
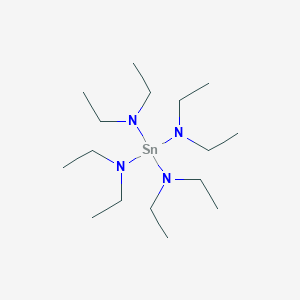
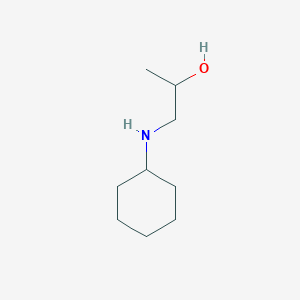


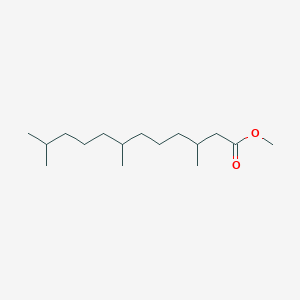
![Spiro[3.3]heptane](/img/structure/B86710.png)
